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Compound of Interest

Compound Name: 1-Bromo-2-chlorobutane

Cat. No.: B025774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of halogenated hydrocarbons is a critical step in

synthetic chemistry and drug development. The presence of constitutional isomers, compounds

with the same molecular formula but different atomic connectivity, necessitates robust

analytical techniques for definitive identification. This guide provides a comprehensive

comparison of spectroscopic methods for the validation of the 1-bromo-2-chlorobutane
structure against its potential isomers. By leveraging Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, researchers can

confidently distinguish 1-bromo-2-chlorobutane from its alternatives.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for 1-
bromo-2-chlorobutane and its key constitutional isomers. This quantitative data serves as a

benchmark for experimental validation.

Table 1: Mass Spectrometry Data
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-Bromo-2-chlorobutane 170/172/174 (M, M+2, M+4)
121/123 ([M-Br]+), 91/93 ([M-

Cl]+), 55, 41, 29

1-Bromo-1-chlorobutane 170/172/174 (M, M+2, M+4)
135/137 ([M-Cl]+), 91/93, 55,

41, 29

2-Bromo-2-chlorobutane 170/172/174 (M, M+2, M+4)
121/123 ([M-Br]+), 91/93, 57,

43, 29

1-Bromo-3-chlorobutane 170/172/174 (M, M+2, M+4)
121/123 ([M-Br]+), 91/93, 55,

41, 29

Table 2: Infrared (IR) Spectroscopy Data

Compound
C-H Stretching
(cm⁻¹)

C-Cl Stretching
(cm⁻¹)

C-Br Stretching
(cm⁻¹)

1-Bromo-2-

chlorobutane
2850-3000 ~750-850 ~560-650

1-Bromo-1-

chlorobutane
2850-3000 ~750-850 ~550-640

2-Bromo-2-

chlorobutane
2850-3000 ~700-800 ~530-620

1-Bromo-3-

chlorobutane
2850-3000 ~730-830 ~560-650

Table 3: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound -CH₃
-CH₂- (adjacent
to CH)

-CH- (with
halogen)

-CH₂- (with
halogen)

1-Bromo-2-

chlorobutane
~1.1 (t) ~1.9 (m) ~4.2 (m) ~3.7 (m)

1-Bromo-1-

chlorobutane
~1.0 (t) ~2.1 (m) ~5.8 (t) -

2-Bromo-2-

chlorobutane
~1.8 (s) ~2.3 (q) - -

1-Bromo-3-

chlorobutane
~1.6 (d) ~2.2 (m) ~4.4 (m) ~3.6 (t)

Table 4: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

Compoun
d

-CH₃ -CH₂- -CH(Cl)- -CH₂(Br)-
-C(Br)
(Cl)-

-CH(Cl)-
(in chain)

1-Bromo-2-

chlorobuta

ne

~11 ~25 ~65 ~38 - -

1-Bromo-1-

chlorobuta

ne

~13 ~33 - - ~75 -

2-Bromo-2-

chlorobuta

ne

~25, ~35 ~38 - - ~80 -

1-Bromo-3-

chlorobuta

ne

~22 ~35 - ~33 - ~58

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are designed to yield high-quality data for the structural validation of 1-bromo-2-
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chlorobutane.

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Sample Preparation: Dilute the sample to approximately 1 mg/mL in a volatile solvent such

as dichloromethane or methanol.

GC Conditions:

Injector Temperature: 250°C

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., 5%

phenyl-methylpolysiloxane).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at

10°C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-200.

Scan Rate: 1 scan/second.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition:
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Collect a background spectrum of the clean salt plates.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum should be presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃).

For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of the deuterated

solvent.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Data Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 8-16 scans).

The spectral width should encompass the expected chemical shift range (e.g., 0-10 ppm).

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Data Acquisition:

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.
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The spectral width should cover the expected range for aliphatic carbons (e.g., 0-100

ppm).

Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the 1-bromo-2-
chlorobutane structure using the described spectroscopic methods.
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Caption: Workflow for the spectroscopic validation of 1-bromo-2-chlorobutane.

To cite this document: BenchChem. [Validating the Structure of 1-Bromo-2-Chlorobutane: A
Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025774#validation-of-1-bromo-2-chlorobutane-
structure-by-spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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